molecular formula C20H21NO4 B14038272 benzyl ((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate

benzyl ((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B14038272
M. Wt: 339.4 g/mol
InChI Key: YVLADUHOLDAJKT-FXAWDEMLSA-N
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Description

Benzyl ((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound with a unique structure that includes an oxirane ring, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyl carbamate with an epoxide, such as 2-methyloxirane, under basic conditions. The reaction proceeds through nucleophilic attack on the epoxide ring, followed by the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carbonyl compounds, diols, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzyl ((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it directly coordinates with the catalytic zinc ion, mimicking the binding of bicarbonate . This interaction disrupts the enzyme’s activity, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C20H21NO4/c1-20(14-25-20)18(22)17(12-15-8-4-2-5-9-15)21-19(23)24-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,23)/t17-,20+/m0/s1

InChI Key

YVLADUHOLDAJKT-FXAWDEMLSA-N

Isomeric SMILES

C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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